molecular formula C16H20N2O3S2 B241089 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide

4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide

Cat. No. B241089
M. Wt: 352.5 g/mol
InChI Key: FXLFIOVSACOTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzothiazole family of compounds and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells from the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide in lab experiments include its potent antitumor activity, anti-inflammatory and antioxidant properties, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential molecular targets for its therapeutic applications.

Synthesis Methods

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-(1,3-benzothiazol-2-yl)piperidine and tetrahydrothiophene-3,4-diol in the presence of an oxidizing agent such as hydrogen peroxide. This reaction results in the formation of 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol, which is then oxidized to the 1,1-dioxide form using a suitable oxidizing agent.

Scientific Research Applications

The potential therapeutic applications of 4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide have been extensively studied in the scientific community. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C16H20N2O3S2/c19-14-10-23(20,21)9-13(14)18-7-5-11(6-8-18)16-17-12-3-1-2-4-15(12)22-16/h1-4,11,13-14,19H,5-10H2

InChI Key

FXLFIOVSACOTOC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O

Origin of Product

United States

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